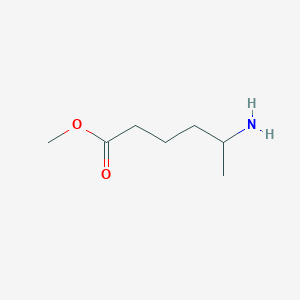![molecular formula C13H20N2O3S B13565537 Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl group, a cyanopyrrolidine ring, and an acetylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-cyanopyrrolidine-1-carboxylate with acetylsulfanyl methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing biological systems .
Medicine: In medicinal chemistry, tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate is investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility in chemical reactions makes it a valuable component in various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanopyrrolidine ring may also interact with biological receptors, modulating their function .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-[(acetylsulfanyl)methyl]azetidine-1-carboxylate
- tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate
- tert-Butyl 3-[(acetylsulfanyl)methyl]piperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate has a unique cyanopyrrolidine ring, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H20N2O3S |
|---|---|
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3S/c1-10(16)19-9-13(7-14)5-6-15(8-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3 |
Clé InChI |
YYVFMWGLVJLMGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1(CCN(C1)C(=O)OC(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


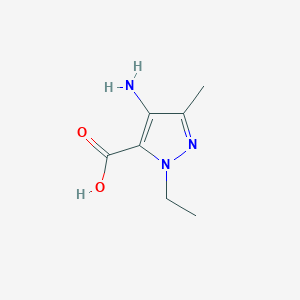


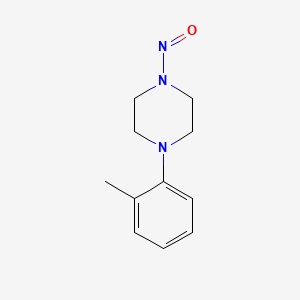
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
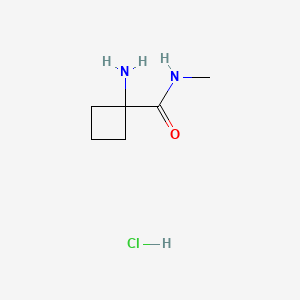
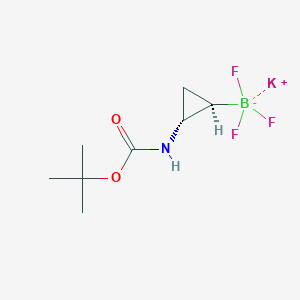
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
![1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
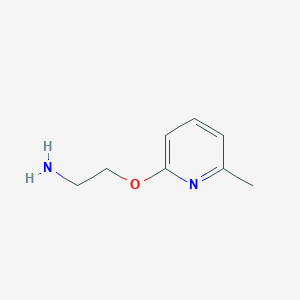
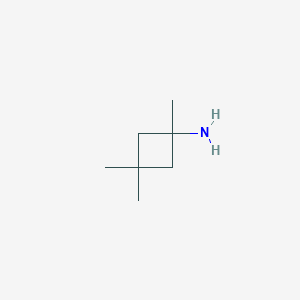
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
